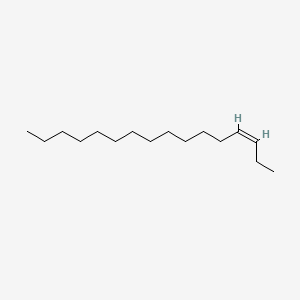

3-Hexadecene, (Z)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Hexadecene, (Z)-: is an organic compound with the molecular formula C₁₆H₃₂ . It is a type of alkene, specifically a long-chain hydrocarbon with a double bond located at the third carbon atom in the chain. The “(Z)-” designation indicates that the substituents on the double bond are on the same side, making it a cis-isomer. .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Hydrogenation of Hexadecyne: One common method to synthesize 3-Hexadecene, (Z)- is through the partial hydrogenation of hexadecyne. This process involves using a catalyst such as palladium on carbon (Pd/C) under controlled hydrogen pressure to selectively reduce the triple bond to a double bond.

Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired alkene. This method allows for precise control over the position and configuration of the double bond.

Industrial Production Methods: Industrial production of 3-Hexadecene, (Z)- typically involves large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to favor the formation of the (Z)-isomer over the (E)-isomer .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3-Hexadecene, (Z)- can undergo oxidation reactions to form various oxygenated products. Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).

Reduction: The compound can be further reduced to form hexadecane using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium or platinum.

Substitution: Halogenation reactions can occur, where halogens such as chlorine (Cl₂) or bromine (Br₂) add across the double bond to form dihalogenated products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous solution under mild conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

Substitution: Chlorine or bromine in an inert solvent like carbon tetrachloride (CCl₄) under ambient conditions.

Major Products:

Oxidation: Formation of hexadecanol or hexadecanoic acid.

Reduction: Formation of hexadecane.

Substitution: Formation of 3,4-dichlorohexadecane or 3,4-dibromohexadecane.

Applications De Recherche Scientifique

Chemistry: 3-Hexadecene, (Z)- is used as a model compound in studies of alkene reactivity and stereochemistry. It serves as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures of hydrocarbons.

Biology: In biological research, 3-Hexadecene, (Z)- is used to study the interactions of long-chain hydrocarbons with biological membranes. It is also employed in the synthesis of bioactive molecules and natural products.

Medicine: While not directly used as a therapeutic agent, 3-Hexadecene, (Z)- is involved in the synthesis of pharmaceutical intermediates and active ingredients. Its derivatives are explored for potential medicinal properties.

Industry: In the industrial sector, 3-Hexadecene, (Z)- is used as a precursor in the production of surfactants, lubricants, and polymer additives. It is also utilized in the formulation of specialty chemicals and materials .

Mécanisme D'action

The mechanism of action of 3-Hexadecene, (Z)- primarily involves its reactivity as an alkene. The double bond in the molecule is a site for various chemical reactions, including addition, oxidation, and reduction. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in oxidation reactions, the double bond is targeted by oxidizing agents, leading to the formation of epoxides or diols .

Comparaison Avec Des Composés Similaires

3-Hexadecene, (E)-: The trans-isomer of 3-Hexadecene, where the substituents on the double bond are on opposite sides.

Hexadecane: A fully saturated hydrocarbon with no double bonds.

Hexadecyne: A hydrocarbon with a triple bond at the third carbon atom.

Uniqueness: 3-Hexadecene, (Z)- is unique due to its cis-configuration, which imparts different physical and chemical properties compared to its trans-isomer. The cis-configuration results in a lower melting point and different reactivity patterns, making it suitable for specific applications in research and industry .

Propriétés

Numéro CAS |

34303-81-6 |

|---|---|

Formule moléculaire |

C16H32 |

Poids moléculaire |

224.42 g/mol |

Nom IUPAC |

(Z)-hexadec-3-ene |

InChI |

InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h5,7H,3-4,6,8-16H2,1-2H3/b7-5- |

Clé InChI |

QIZDLUWRENVVJW-ALCCZGGFSA-N |

SMILES isomérique |

CCCCCCCCCCCC/C=C\CC |

SMILES canonique |

CCCCCCCCCCCCC=CCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzoyl-4-methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B12687511.png)

![2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole](/img/structure/B12687544.png)